9H-Purin-6-amine, 2-chloro-9-((3-iodophenyl)methyl)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-9-(3-iodobenzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an adenosine receptor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-(3-iodobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves multiple steps, starting from commercially available purine derivatives. The key steps include:
Halogenation: Introduction of the chlorine atom at the 2-position of the purine ring.
N-Alkylation: Introduction of the N,N-dimethyl group at the 9-position.
Benzylation: Attachment of the 3-iodobenzyl group to the purine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-(3-iodobenzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The purine ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The 3-iodobenzyl group can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
2-Chloro-9-(3-iodobenzyl)-N,N-dimethyl-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, particularly adenosine receptors.
Mechanism of Action
The compound exerts its effects primarily through its interaction with adenosine receptors. It acts as an antagonist, blocking the action of adenosine at these receptors. This can modulate various physiological processes, including neurotransmission, inflammation, and immune responses. The molecular targets include the A1, A2A, A2B, and A3 subtypes of adenosine receptors, with a particular affinity for the A3 subtype .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N6-(3-iodobenzyl)adenosine-5’-N-methyluronamide: Another adenosine receptor antagonist with similar structural features.
4’-Selenoadenosine-5’-N,N-dimethyluronamide derivatives: Compounds with modifications at the 4’ position, showing high affinity for adenosine receptors.
Uniqueness
2-Chloro-9-(3-iodobenzyl)-N,N-dimethyl-9H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activity and receptor selectivity. Its combination of chlorine and 3-iodobenzyl groups enhances its binding affinity and specificity for adenosine receptors, particularly the A3 subtype .
Properties
CAS No. |
115204-63-2 |
---|---|
Molecular Formula |
C14H13ClIN5 |
Molecular Weight |
413.64 g/mol |
IUPAC Name |
2-chloro-9-[(3-iodophenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H13ClIN5/c1-20(2)12-11-13(19-14(15)18-12)21(8-17-11)7-9-4-3-5-10(16)6-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
NWPDNIKYEKZPBE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC(=CC=C3)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.